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Compound of Interest

Compound Name: 4-chloro-5-iodo-1H-indazole

cat. No.: B1648212

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-5-iodo-1H-
indazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 4-chloro-5-iodo-
1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials
science. As direct experimental spectra for this specific molecule are not widely published, this
document synthesizes predictive data based on established spectroscopic principles and data
from analogous structures. The methodologies and interpretations presented herein are
designed to offer researchers, scientists, and drug development professionals a robust
framework for the characterization of this and similar molecules.

The indazole scaffold is a key pharmacophore found in numerous FDA-approved drugs,
making the unambiguous characterization of its derivatives crucial for drug discovery and
development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for
confirming the identity, purity, and structure of novel chemical entities like 4-chloro-5-iodo-1H-
indazole.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 4-chloro-5-iodo-1H-indazole, high-resolution mass
spectrometry (HRMS) is particularly valuable for confirming its molecular formula.
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Experimental Protocol: High-Resolution Mass

Spectrometry (HRMS)

The following protocol outlines a standard procedure for acquiring HRMS data using

Electrospray lonization (ESI), a soft ionization technique suitable for polar molecules like

indazoles.

o Sample Preparation: A dilute solution of 4-chloro-5-iodo-1H-indazole is prepared by

dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as

methanol or acetonitrile.

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, is used.

« lonization: The sample solution is introduced into the ESI source. A positive ion mode is

typically selected to generate the protonated molecule, [M+H]*.

o Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that

includes the expected molecular ion, for instance, m/z 100-500.

Data Interpretation

The molecular formula for 4-chloro-5-iodo-1H-indazole is C7H4CIIN2.[1] The expected

monoisotopic mass of the protonated molecule [M+H]* can be calculated with high precision.

The presence of chlorine will result in a characteristic isotopic pattern, with the [M+H+2]* peak

being approximately one-third the intensity of the [M+H]* peak.

Parameter

Predicted Value

Molecular Formula

C7Ha4CIIN2

Molecular Weight

278.48 g/mol [1]

Monoisotopic Mass

277.91077 Da

[M+H]* (Calculated)

278.91804 Da

Isotopic Pattern

Presence of a peak at [M+H+2]* due to 37Cl

isotope
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Experimental Workflow: Mass Spectrometry

HRMS Analysis Data Interpretation
Direct Infusion into ESI Source Positive lon Mode ([M+H]*) Acquire Spectrum (m/z 100-500) Determine Exact Mass Analyze Isotopic Pattern Confirm Molecular Formula]

Dissolve ~1 mg in 1 mL Methanol

Click to download full resolution via product page

Caption: Workflow for HRMS analysis of 4-chloro-5-iodo-1H-indazole.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 4-chloro-5-iodo-1H-indazole is expected to show characteristic absorption
bands corresponding to the N-H, aromatic C-H, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
ATR is a convenient technique for obtaining IR spectra of solid samples with minimal

preparation.

o Sample Preparation: A small amount of the solid 4-chloro-5-iodo-1H-indazole is placed
directly on the diamond crystal of the ATR accessory.

o Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~1.[2]

e Background Correction: A background spectrum of the clean ATR crystal is recorded and
subtracted from the sample spectrum.

Data Interpretation

The predicted IR spectrum will exhibit several key absorption bands. The N-H stretching
vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3300
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cm~1, Aromatic C-H stretching vibrations will be observed just above 3000 cm~1. The C=C
stretching vibrations of the aromatic ring will produce a series of sharp bands in the 1400-1600

cm~1region.
] Predicted Absorption Range ] ]
Functional Group Vibration Mode
(cm~)
N-H 3100 - 3300 Stretching
Aromatic C-H 3000 - 3100 Stretching
Aromatic C=C 1400 - 1600 Stretching
C-ClI 700 - 850 Stretching

Experimental Workflow: IR Spectroscopy

[ Sample Preparation FT-IR Analysis

Click to download full resolution via product page

Caption: Workflow for FT-IR analysis of 4-chloro-5-iodo-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of
organic molecules in solution. Both *H and 3C NMR are essential for the complete
characterization of 4-chloro-5-iodo-1H-indazole.

Experimental Protocol: *H and **C NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a
deuterated solvent, such as DMSO-ds, in an NMR tube.[2] DMSO-de is a good choice for
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indazoles as it can dissolve the sample and allows for the observation of the exchangeable
N-H proton.

 Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher for *H).

o Data Acquisition: Standard pulse programs are used to acquire *H and 3C{*H} NMR spectra.
For 3C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-
noise ratio.

'H NMR Data Interpretation

The *H NMR spectrum of 4-chloro-5-iodo-1H-indazole is expected to show signals for three
aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-
withdrawing effects of the chlorine and iodine atoms. The N-H proton will likely appear as a
broad singlet at a downfield chemical shift, characteristic of indazoles.[3][4]

Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (o, ppm) (J, Hz)
H-3 ~8.2 S
H-6 ~7.6 d ~8.5
H-7 ~7.2 d ~8.5
N-H >13.0 brs

3C NMR Data Interpretation

The 3C NMR spectrum will show seven distinct signals for the carbon atoms of the indazole
ring. The chemical shifts of the carbons directly attached to the halogens (C-4 and C-5) will be
significantly affected.
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Carbon Predicted Chemical Shift (3, ppm)
C-3 ~135

C-3a ~122

C-4 ~115

C-5 ~90

C-6 ~128

C-7 ~112

C-7a ~140

Experimental Workflow: NMR Spectroscopy
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Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic characterization of 4-chloro-5-iodo-1H-indazole through
mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system
for its structural confirmation. The predicted data and detailed methodologies in this guide offer
a solid foundation for researchers to identify and analyze this compound, ensuring its quality
and purity in various scientific applications, from medicinal chemistry to materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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